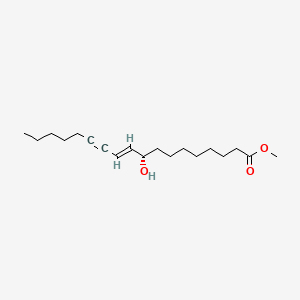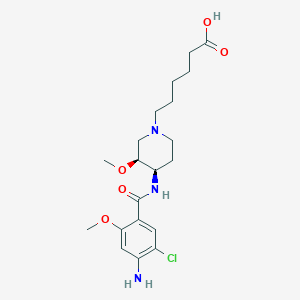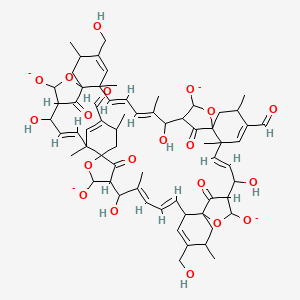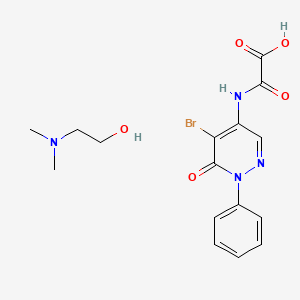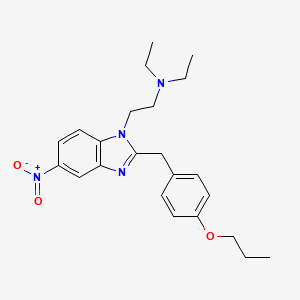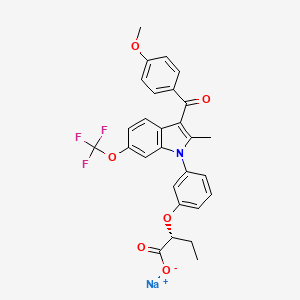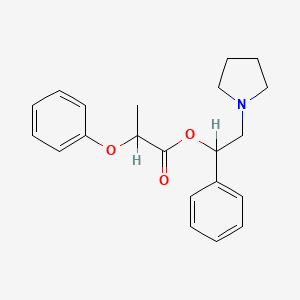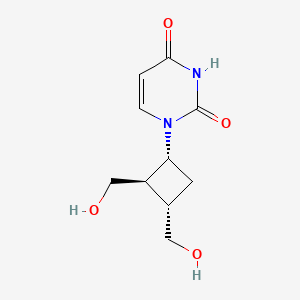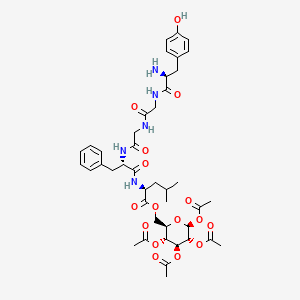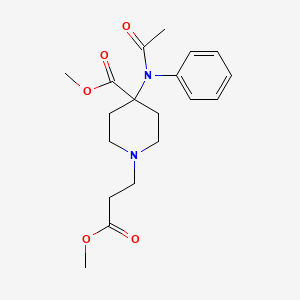
Apaza
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
It is known for its ability to inhibit toxin A-induced myeloperoxidase activity, luminal fluid accumulation, and structural damage to the colon in instances of toxin A-induced colitis . This compound is a molecule of 5-aminosalicylic acid linked to one molecule of 4-aminophenylacetic acid by an azo bond .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Apaza involves the coupling of 5-aminosalicylic acid with 4-aminophenylacetic acid through an azo bond. The reaction typically requires the use of a diazotization reaction, where 4-aminophenylacetic acid is first converted to its diazonium salt using sodium nitrite and hydrochloric acid. This diazonium salt is then coupled with 5-aminosalicylic acid in an alkaline medium to form this compound .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with precise temperature and pH control. The final product is then purified using crystallization or chromatography techniques to obtain this compound in its pure form .
Análisis De Reacciones Químicas
Types of Reactions
Apaza undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidation products.
Reduction: The azo bond in this compound can be reduced to form the corresponding amines.
Substitution: this compound can undergo substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite or hydrogen gas in the presence of a catalyst can be used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Oxidation of this compound can lead to the formation of quinones and other oxidized derivatives.
Reduction: Reduction of the azo bond results in the formation of 5-aminosalicylic acid and 4-aminophenylacetic acid.
Substitution: Substitution reactions can yield various halogenated or nitrated derivatives of this compound.
Aplicaciones Científicas De Investigación
Apaza has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Studied for its effects on cellular processes and signaling pathways.
Industry: Utilized in the development of new pharmaceuticals and as a standard in analytical chemistry.
Mecanismo De Acción
Apaza exerts its effects primarily through the inhibition of myeloperoxidase activity, which is involved in the inflammatory response. By inhibiting this enzyme, this compound reduces the production of reactive oxygen species and other inflammatory mediators. This leads to a decrease in inflammation and tissue damage . The molecular targets of this compound include myeloperoxidase and other enzymes involved in the inflammatory pathway .
Comparación Con Compuestos Similares
Apaza is unique due to its dual action as both an anti-inflammatory and an inhibitor of myeloperoxidase. Similar compounds include:
5-Aminosalicylic Acid: Known for its anti-inflammatory properties but lacks the myeloperoxidase inhibitory activity.
4-Aminophenylacetic Acid: Has some anti-inflammatory effects but is not as potent as this compound.
Sulfasalazine: Another anti-inflammatory compound used in treating inflammatory bowel diseases but with a different mechanism of action.
This compound stands out due to its combined properties, making it a promising candidate for further research and development in various fields .
Propiedades
Número CAS |
402934-69-4 |
|---|---|
Fórmula molecular |
C15H12N2O5 |
Peso molecular |
300.27 g/mol |
Nombre IUPAC |
5-[[4-(carboxymethyl)phenyl]diazenyl]-2-hydroxybenzoic acid |
InChI |
InChI=1S/C15H12N2O5/c18-13-6-5-11(8-12(13)15(21)22)17-16-10-3-1-9(2-4-10)7-14(19)20/h1-6,8,18H,7H2,(H,19,20)(H,21,22) |
Clave InChI |
FNRNBCNUWGWVFO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1CC(=O)O)N=NC2=CC(=C(C=C2)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


